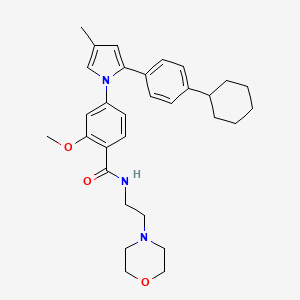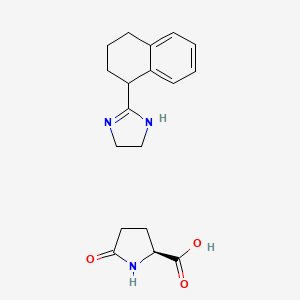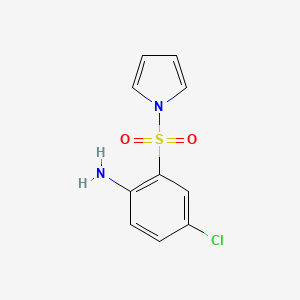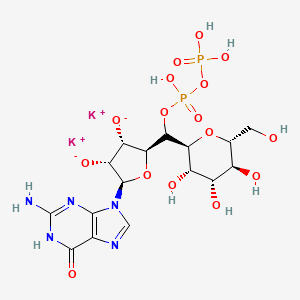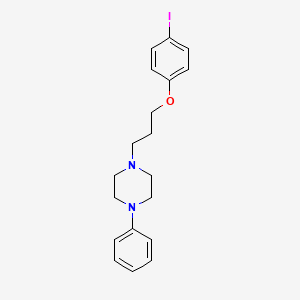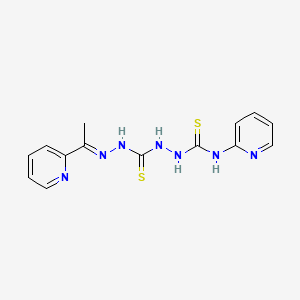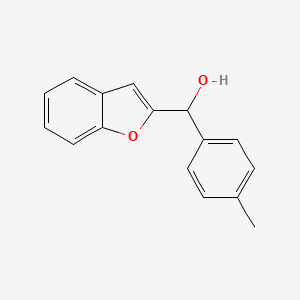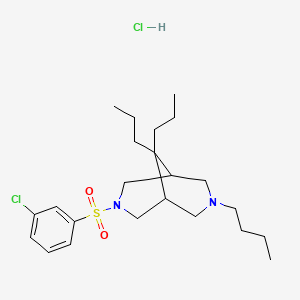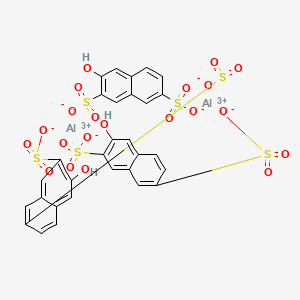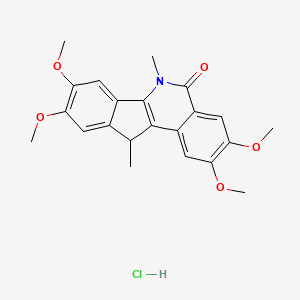
5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)-: is a complex organic compound with the molecular formula C22H24ClNO5 . This compound is known for its unique structure, which includes multiple methoxy groups and a hydrochloride salt form. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)- typically involves multiple steps, including the formation of the indenoisoquinoline core and subsequent functionalization with methoxy groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the methoxy groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its methoxy groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The methoxy groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Indeno(1,2-c)isoquinolin-5-one: A simpler analog without the methoxy groups.
6,11-Dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-isoquinoline: A related compound with a similar methoxy substitution pattern.
Uniqueness
The uniqueness of 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)- lies in its combination of the indenoisoquinoline core with multiple methoxy groups and its hydrochloride salt form. This combination imparts distinct chemical and biological properties that are not found in simpler analogs.
Eigenschaften
CAS-Nummer |
136540-27-7 |
|---|---|
Molekularformel |
C22H24ClNO5 |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-5-one;hydrochloride |
InChI |
InChI=1S/C22H23NO5.ClH/c1-11-12-7-16(25-3)18(27-5)9-14(12)21-20(11)13-8-17(26-4)19(28-6)10-15(13)22(24)23(21)2;/h7-11H,1-6H3;1H |
InChI-Schlüssel |
FHPWNPWTNNFATQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
